molecular formula C21H20N2O2 B5774854 2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline

2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline

Cat. No. B5774854
M. Wt: 332.4 g/mol
InChI Key: JMKAXHYLOWSWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer treatment and research.

Mechanism of Action

2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline selectively targets the EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. By inhibiting EGFR, 2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline prevents the activation of downstream signaling pathways that promote cell growth and survival. This ultimately leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects
2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have a number of biochemical and physiological effects. In addition to inhibiting EGFR, 2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for EGFR, which makes it a valuable tool for studying the role of EGFR in cancer development and progression. However, 2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline also has some limitations. It is not effective against all types of cancer cells, and its efficacy can vary depending on the specific cancer cell line being studied.

Future Directions

There are several future directions for research on 2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the use of 2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for more research on the mechanisms by which 2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline induces apoptosis and inhibits angiogenesis, which could lead to the development of new cancer therapies.

Synthesis Methods

2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 3-methylphenylboronic acid, followed by the reduction of the resulting intermediate with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-(4-morpholinyl)benzoyl chloride to yield 2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline.

Scientific Research Applications

2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied for its potential applications in cancer treatment and research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been used to study the role of EGFR in cancer development and progression.

properties

IUPAC Name

[2-(3-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-5-4-6-16(13-15)20-14-18(17-7-2-3-8-19(17)22-20)21(24)23-9-11-25-12-10-23/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKAXHYLOWSWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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